molecular formula C22H23CaNO4S2 B1684418 CID 9912532 CAS No. 81938-43-4

CID 9912532

カタログ番号: B1684418
CAS番号: 81938-43-4
分子量: 469.6 g/mol
InChIキー: ITYYOFPEROWRNL-BQBHMPFISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zofenopril calcium (chemical name: calcium (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylate) is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug metabolized to its active form, zofenoprilat, which exhibits potent ACE inhibition alongside antioxidant and cardioprotective properties . Zofenopril calcium is highly lipophilic but has low water solubility (0.3 mg/mL), limiting its bioavailability . To address this, inclusion complexes with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) have been developed to enhance solubility . Clinically, it is used for hypertension and post-myocardial infarction management, with doses ranging from 15–60 mg/day .

特性

CAS番号

81938-43-4

分子式

C22H23CaNO4S2

分子量

469.6 g/mol

IUPAC名

calcium bis((2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate)

InChI

InChI=1S/C22H23NO4S2.Ca/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);/t15-,18+,19+;/m1./s1

InChIキー

ITYYOFPEROWRNL-BQBHMPFISA-N

異性体SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

正規SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

外観

Solid powder

他のCAS番号

81938-43-4

ピクトグラム

Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil

製品の起源

United States

準備方法

合成経路と反応条件: : ソフェノプリルカルシウムの合成には、適切なピロリジンとベンゾイルスルファニル誘導体を原料として、複数の工程が必要です。主要な工程には、次のものが含まれます。

工業的製造方法: : ソフェノプリルカルシウムの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、次のものが含まれます。

化学反応の分析

科学研究への応用

化学: : ソフェノプリルカルシウムは、アンジオテンシン変換酵素阻害剤に関する研究において、モデル化合物として使用されています。 また、新しい合成方法の開発にも使用されています.

生物学: : 生物学的研究では、ソフェノプリルカルシウムは、血圧調節や心臓機能など、さまざまな生理学的プロセスに対するアンジオテンシン変換酵素阻害の影響を研究するために使用されています.

医学: : ソフェノプリルカルシウムは、高血圧症および心不全の治療における有効性と安全性を評価する臨床研究に使用されています。 また、その抗酸化作用と心臓保護作用を調査する研究にも使用されています.

工業: : 製薬業界では、ソフェノプリルカルシウムは、降圧剤の開発と製造に使用されています.

作用機序

類似の化合物との比較

類似の化合物

独自性: : ソフェノプリルカルシウムは、そのスルヒドリル基がその抗酸化作用に貢献しているため、ユニークです。 これは、この官能基を持たない他のアンジオテンシン変換酵素阻害剤とは異なります.

類似化合物との比較

Zofenopril vs. Enalapril

Parameter Zofenopril Calcium Enalapril Maleate
Drug Class Sulfhydryl ACE inhibitor Non-sulfhydryl ACE inhibitor
Active Metabolite Zofenoprilat Enalaprilat
Bioactivation Speed Faster hydrolysis Slower hydrolysis
ACE Inhibition IC₅₀ = 8 nM (SQ 26,703) IC₅₀ = 23 nM (enalaprilat)
Cardioprotection Antioxidant effects due to SH group No intrinsic antioxidant activity
Dosing 30–60 mg once daily 10–20 mg once daily
Tolerability No hypotension reported; similar AE profile Comparable tolerability

Key Findings :

  • In a crossover study (20 healthy volunteers), both drugs achieved near-complete serum ACE inhibition for 6–8 hours, with residual effects at 24 hours. Zofenopril exhibited faster conversion to its active metabolite (higher metabolite-to-parent drug AUC ratio) .
  • Blood pressure reductions were comparable, with systolic/diastolic decreases of 13–17 mmHg/9–12 mmHg for both .

Zofenopril vs. Captopril

Parameter Zofenopril Calcium Captopril
Potency Higher (IC₅₀ = 8 nM) Lower (IC₅₀ = 23 nM)
Half-Life Longer duration of action Shorter duration
Antihypertensive Effect Superior in SHR models (33 mmHg SBP reduction at 22 mg/kg) 25 mmHg SBP reduction at 30 mg/kg
Tolerability Lower cough incidence Higher SH-related AEs (e.g., rash, dysgeusia)

Key Findings :

  • In preclinical studies, zofenopril demonstrated longer-lasting ACE inhibition in rats, dogs, and monkeys compared to captopril .

Zofenopril vs. Lisinopril

Parameter Zofenopril Calcium Lisinopril
Prodrug Status Yes (activated in liver) No (active drug)
Onset of Action Slower (requires hydrolysis) Immediate
Elderly Patients Comparable diastolic BP control Similar efficacy

Key Findings :

Zofenopril vs. Amlodipine

Parameter Zofenopril Calcium Amlodipine
Mechanism ACE inhibition Calcium channel blockade
BP Reduction -15.7/-12.0 mmHg (60 mg) -17.1/-12.2 mmHg (10 mg)
Cardioprotection Antioxidant and ACE effects No direct cardiac benefits

Key Findings :

  • In a 12-week trial (303 patients), both drugs achieved similar BP control (61–62% patients normalized), but zofenopril offered additional cardioprotective benefits .

Zofenopril vs. Losartan

Parameter Zofenopril Calcium Losartan
Mechanism ACE inhibitor Angiotensin II receptor blocker
Initial BP Reduction Faster (1 month) Slower
Cough Incidence Low Very low

Key Findings :

  • Zofenopril induced a more rapid initial BP reduction compared to losartan in hypertensive patients .

Pharmacokinetic and Solubility Considerations

  • Renal and hepatic elimination pathways .
  • Enalapril: Slower conversion to enalaprilat, with non-linear kinetics at higher doses .
  • Solubility Enhancement: Zofenopril’s inclusion complex with 2-hydroxypropyl-β-cyclodextrin improved solubility by 4-fold .

生物活性

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of zofenopril calcium, supported by relevant data tables and case studies.

Zofenopril calcium functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of zofenopril calcium reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of Zofenopril Calcium and Other ACE Inhibitors

ParameterZofenopril CalciumCaptoprilEnalapril
Oral BioavailabilityHighModerateHigh
Time to Peak Concentration1-2 hours1 hour1 hour
Half-Life10-12 hours2-3 hours11 hours
Active MetaboliteZofenoprilatCaptoprilatEnalaprilat
IC50 (Heart Tissue)0.9 nM23 nM12 nM

Cardioprotective Properties

Zofenopril calcium has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

  • Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:
    • Death or Severe Congestive Heart Failure : Reduced by 34% at six weeks.
    • In-Hospital Incidence of Acute Left Ventricular Failure : Decreased by 63% among treated patients .
  • Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

Outcome MeasureZofenopril Group (%)Placebo Group (%)Risk Reduction (%)
Mortality Rate (1 Year)10.014.129
Incidence of Acute LV FailureReduced by 63N/AN/A
Reduction in Angina Episodes (Long-term)56N/AN/A

Q & A

Q. What is the molecular mechanism of Zofenopril calcium as an ACE inhibitor, and how does its sulphydryl group influence pharmacological activity?

Zofenopril calcium is a prodrug metabolized to its active form, zofenoprilat , which inhibits angiotensin-converting enzyme (ACE) by binding to its zinc-coordinating domain via a sulphydryl (-SH) group. This structural feature enhances tissue penetration and prolongs ACE inhibition compared to carboxyl-containing ACE inhibitors (e.g., enalapril) . The sulphydryl group also reduces oxidative stress by scavenging free radicals, contributing to cardioprotective effects observed in myocardial infarction models .

Q. What validated analytical methods are recommended for quantifying Zofenopril calcium in preclinical samples?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying Zofenopril calcium. Key parameters include:

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile:phosphate buffer (pH 2.5) in a 45:55 ratio.
  • Detection : UV absorbance at 220 nm.
  • Sample preparation : Plasma samples require protein precipitation with methanol (1:3 ratio) followed by centrifugation at 10,000 × g for 15 minutes .

Q. How does Zofenopril calcium improve outcomes in post-myocardial infarction patients, and what clinical trial designs support this?

The SMILE (Survival of Myocardial Infarction Long-term Evaluation) Study demonstrated that early administration (within 24 hours of infarction) reduces 1-year mortality by 29% in patients with left ventricular dysfunction. Trial design highlights:

  • Population : 716 patients with acute myocardial infarction (AMI) and metabolic syndrome.
  • Methodology : Randomized, double-blind, placebo-controlled, with primary endpoints of mortality and heart failure incidence.
  • Dosage : 30–60 mg/day titrated based on renal function .

Advanced Research Questions

Q. How can researchers address contradictions in Zofenopril calcium’s efficacy data across heterogeneous patient subgroups?

Discrepancies may arise from variations in metabolic profiles (e.g., CYP polymorphisms) or comorbidities (e.g., renal impairment). Recommended steps:

Stratified analysis : Subgroup patients by renal function (eGFR < 60 mL/min/1.73 m²) or genetic markers (e.g., ACE I/D polymorphism) .

Pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in zofenoprilat clearance .

Meta-analysis : Pool data from SMILE-4 and comparable trials to identify trends in underpowered subgroups .

Q. What methodologies are optimal for assessing Zofenopril calcium’s tissue-specific ACE inhibition in preclinical models?

  • Ex vivo ACE activity assays : Homogenize tissues (aorta, heart) in 0.1 M phosphate buffer (pH 8.3) and measure hydrolysis of hippuryl-histidyl-leucine (HHL) via HPLC .
  • Autoradiography : Use radiolabeled [³H]-Zofenopril to map ACE density in vascular endothelia .
  • Pressure myography : Assess vasodilation in isolated arteries pre-treated with Zofenopril calcium to quantify endothelial-dependent relaxation .

Q. How does Zofenopril calcium compare to other ACE inhibitors in reducing oxidative stress, and what experimental models validate this?

Zofenopril calcium outperforms ramipril and lisinopril in:

  • Lipid peroxidation : Reduces malondialdehyde (MDA) levels by 34% in hypertensive rat models vs. 18% for ramipril .
  • Calcium cycling : Enhances sarcoplasmic reticulum (SR) calcium uptake by 22% in cardiomyocytes, mitigating ischemia-reperfusion injury .
  • Clinical outcomes : Pooled SMILE data show a 14% lower incidence of recurrent infarction compared to ramipril .

Q. What strategies mitigate confounding factors when evaluating Zofenopril calcium’s impact on arterial stiffness?

  • Standardized measurement : Use the Arteriograph device to calculate pulse wave velocity (PWV) and augmentation index (AIx) in a temperature-controlled environment .
  • Covariate adjustment : Include baseline brachial systolic pressure, age, and serum uric acid in multivariate regression models .
  • Blinding : Ensure triple-blinding (participant, clinician, analyst) to reduce observer bias in clinical trials .

Methodological Resources

  • Chromatography : Refer to USP33 guidelines for calcium quantification via atomic absorption spectroscopy .
  • Data visualization : Use Aneuvis for interactive analysis of chromosomal ploidy in single-cell studies (e.g., Zofenopril’s genotoxicity screening) .
  • Trial protocols : Adapt the SMILE Study’s inclusion/exclusion criteria for AMI populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 9912532
Reactant of Route 2
Reactant of Route 2
CID 9912532

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。